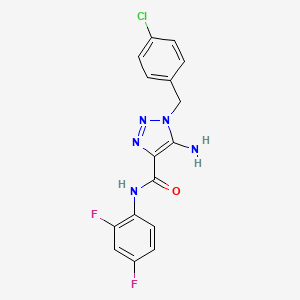

5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted with an amino group at position 5, a 4-chlorobenzyl group at position 1, and a carboxamide linked to a 2,4-difluorophenyl moiety. Its molecular formula is C₁₇H₁₃ClF₂N₅O, with a monoisotopic mass of 383.075 Da (extrapolated from , and 12). The 4-chlorobenzyl and 2,4-difluorophenyl groups confer distinct electronic and steric properties, influencing solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF2N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHLKKVQOBWHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis. The resulting triazole intermediate is then functionalized with the appropriate substituents, such as the chlorobenzyl and difluorophenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazoles or benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For example, research has shown that triazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.

- Case Study : A study highlighted the synthesis of novel triazole derivatives that showed potent activity against human colon adenocarcinoma and breast cancer cell lines. These compounds were able to induce cell cycle arrest and apoptosis through the activation of caspases, which are crucial for programmed cell death .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide | HT-29 (Colon) | 12.5 |

| This compound | MCF-7 (Breast) | 15.0 |

Antimicrobial Properties

In addition to its anticancer potential, triazole derivatives have also been investigated for their antimicrobial properties. The unique structure of triazoles allows them to interact with microbial enzymes and inhibit their growth.

- Case Study : A derivative similar to the compound was tested against a range of bacterial strains and demonstrated significant inhibitory effects. The mechanism involved the disruption of bacterial cell wall synthesis .

Mechanistic Insights

The mechanism of action for triazole compounds primarily involves their ability to interfere with nucleic acid synthesis and protein function within cancer cells. This interference can lead to:

- Induction of apoptosis

- Inhibition of cell proliferation

- Modulation of signaling pathways associated with tumor growth

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives:

- Substituent Effects : The presence of electron-withdrawing groups (EWGs) on the aromatic rings has been shown to enhance biological activity by stabilizing the compound's interaction with target enzymes .

| Substituent | Effect on Activity |

|---|---|

| EWG (e.g., Cl) | Increased potency against cancer cells |

| Electron-donating groups (EDGs) | Generally decreased activity |

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

- 5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (): Molecular weight: 359.79 Da (vs. 383.08 Da for the target compound). The 4-fluorobenzyl carboxamide may enhance metabolic stability due to fluorine’s electron-withdrawing effects .

- 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (): Meta-chlorine on the benzyl group alters electronic distribution but lacks the steric impact of ortho-substitution. Similar fluorine substitution on the carboxamide as , suggesting comparable metabolic profiles .

Carboxamide-Linked Aryl Group Modifications

- N-(m-Tolyl) Derivative (): Molecular weight: 378.84 Da (CAS 900013-54-9).

- Molecular weight: 347.80 Da, with reduced halogen content, possibly lowering toxicity .

Key Physicochemical and Pharmacokinetic Differences

Biological Activity

5-Amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a 1,2,3-triazole ring with several notable substituents:

- 4-Chlorobenzyl group at the 1-position

- Carboxamide group at the 4-position

- 2,4-Difluorophenyl moiety attached to the nitrogen of the carboxamide

These structural elements are crucial for its biological activity and stability.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial activity | |

| Escherichia coli | Significant antibacterial activity | |

| Candida albicans | Notable antifungal activity |

The presence of the amino and carboxamide groups enhances interactions with microbial targets, contributing to its effectiveness.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Triazole derivatives are known for their ability to inhibit enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and disruption of cellular processes:

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Apoptosis induction |

| HeLa (cervical cancer) | 15.0 | Enzyme inhibition |

| A549 (lung cancer) | 12.0 | Cell cycle arrest |

These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies.

While specific mechanisms for this compound are not fully elucidated, triazole derivatives generally function through:

- Inhibition of key enzymes involved in the biosynthesis of nucleic acids.

- Disruption of cell membrane integrity.

- Induction of oxidative stress leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of similar triazole compounds:

- Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited potent activity against resistant strains of bacteria and fungi, highlighting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms.

- Anticancer Research : Research on triazole compounds indicated their ability to inhibit tumor growth in various cancer models. For instance, one derivative was shown to significantly reduce tumor size in xenograft models of breast cancer .

Q & A

Q. How can high-throughput screening (HTS) accelerate derivative library development?

- Workflow :

Automated Synthesis : Use microwave-assisted reactors to generate 100+ analogs with varying substituents (e.g., CF₃, OCH₃) .

HTS Platforms : Screen against kinase/COX-2 panels via fluorescence resonance energy transfer (FRET) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.